8-(ethylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione 8-(ethylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Brand Name: Vulcanchem
CAS No.: 333755-50-3
VCID: VC5198735
InChI: InChI=1S/C19H25N5O5/c1-5-20-18-21-16-15(17(26)23(3)19(27)22(16)2)24(18)10-12(25)11-29-14-8-6-13(28-4)7-9-14/h6-9,12,25H,5,10-11H2,1-4H3,(H,20,21)
SMILES: CCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)OC)O)C(=O)N(C(=O)N2C)C
Molecular Formula: C19H25N5O5
Molecular Weight: 403.439

8-(ethylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

CAS No.: 333755-50-3

VCID: VC5198735

Molecular Formula: C19H25N5O5

Molecular Weight: 403.439

* For research use only. Not for human or veterinary use.

8-(ethylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione - 333755-50-3

Description

The compound 8-(ethylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic molecule belonging to the purine family. It is characterized by its unique structural features, including an ethylamino group and a 4-methoxyphenoxypropyl chain attached to the purine core. This compound has potential applications in medicinal chemistry due to its biological significance and utility in pharmaceuticals .

Chemical Formula and Molecular Weight

  • Molecular Formula: C19H25N5O5

  • Molecular Weight: 403.4 g/mol (as computed by PubChem) .

Synonyms and Identifiers

  • PubChem CID: 3144890

  • Synonyms: Include 333755-50-3 and several other identifiers such as Oprea1_439450 and Oprea1_755589 .

Synthesis and Production

The synthesis of 8-(ethylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves multiple steps, typically starting from simpler precursors. Industrial production may utilize batch or continuous flow processes to enhance yield and minimize costs. Advanced techniques such as automated synthesis and catalytic reactions are employed to improve efficiency.

Potential Applications and Mechanism of Action

This compound has potential applications in scientific research and medicinal chemistry. Its mechanism of action involves interaction with biological targets such as enzymes and receptors, modulating their activity and leading to various pharmacological effects. The structure allows it to engage with active sites or allosteric sites on proteins, influencing their functionality.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
8-(ethylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dioneEthylamino and 4-methoxyphenoxypropyl groupsSpecific biological activity due to substituents
8-{[2-(dimethylamino)ethyl]amino}-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dioneDimethylamino group instead of ethylaminoDifferent amino substitution affecting biological activity
7-(2-hydroxy-3-phenoxypropyl)-8-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dioneHydrazinyl functionalityPresence of hydrazine group influences reactivity and biological activity

Research Findings and Future Directions

Research on 8-(ethylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is ongoing, focusing on its interactions with biological targets and potential therapeutic applications. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action and to explore its potential in medicinal chemistry.

CAS No. 333755-50-3
Product Name 8-(ethylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Molecular Formula C19H25N5O5
Molecular Weight 403.439
IUPAC Name 8-(ethylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethylpurine-2,6-dione
Standard InChI InChI=1S/C19H25N5O5/c1-5-20-18-21-16-15(17(26)23(3)19(27)22(16)2)24(18)10-12(25)11-29-14-8-6-13(28-4)7-9-14/h6-9,12,25H,5,10-11H2,1-4H3,(H,20,21)
Standard InChIKey CNQMAQLZESOZPO-UHFFFAOYSA-N
SMILES CCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)OC)O)C(=O)N(C(=O)N2C)C
Solubility not available
PubChem Compound 3144890
Last Modified Aug 17 2023

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403.4313 g/mol